molecular formula C13H18ClN3O3 B12236090 2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12236090
M. Wt: 299.75 g/mol
InChI Key: LIWNDUQGXVTZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group and a pyrazole moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the core phenol structure. The methoxy group is introduced through a methylation reaction, while the pyrazole moiety is synthesized separately and then coupled with the phenol derivative. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the efficient coupling of the phenol and pyrazole components. The hydrochloride salt formation is typically achieved through the addition of hydrochloric acid in a controlled environment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenol and pyrazole moieties can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit inflammatory pathways by blocking key enzymes involved in the production of pro-inflammatory mediators. Additionally, its antimicrobial effects may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the pyrazole moiety.

    4-Hydroxy-3-methoxytoluene: Similar structure but with different functional groups.

    2-Methoxy-4-[[(4-methylphenyl)amino]methyl]phenol: Contains a similar phenol structure but with a different substituent on the amino group.

Uniqueness

2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to its combination of methoxy, phenol, and pyrazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

2-methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O3.ClH/c1-16-8-10(13(15-16)19-3)14-7-9-4-5-11(17)12(6-9)18-2;/h4-6,8,14,17H,7H2,1-3H3;1H

InChI Key

LIWNDUQGXVTZRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.